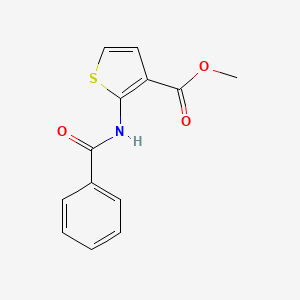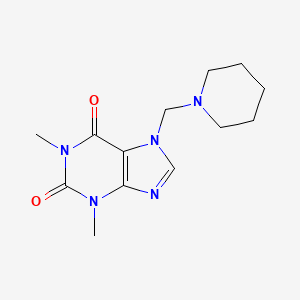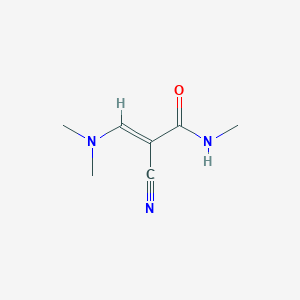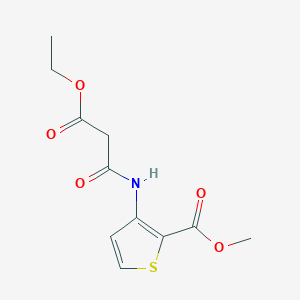
methyl 2-benzamidothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-benzamidothiophene-3-carboxylate is a thiophene derivative with a benzamido group at the 2-position and a carboxylate ester at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamidothiophene-3-carboxylate typically involves the condensation of a benzamido group with a thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure high-quality products .
化学反応の分析
Types of Reactions
Methyl 2-benzamidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Methyl 2-benzamidothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and materials for organic electronics.
作用機序
The mechanism of action of methyl 2-benzamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-benzamidothiophene-2-carboxylate: Similar structure but with different substitution pattern.
Methyl 3-methylbenzo[b]thiophene-2-carboxylate: Contains a methyl group instead of a benzamido group
Uniqueness
Methyl 2-benzamidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamido group at the 2-position and the carboxylate ester at the 3-position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .
特性
IUPAC Name |
methyl 2-benzamidothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)10-7-8-18-12(10)14-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZRZJERORKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B6574118.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B6574125.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)

![1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6574166.png)
![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)
